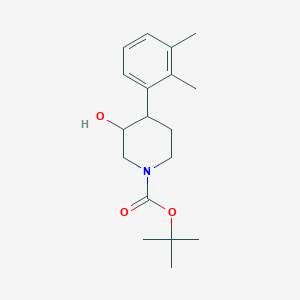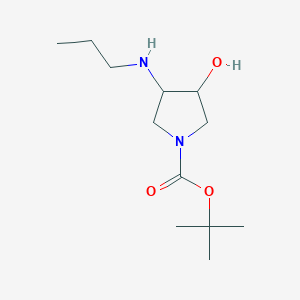
tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrrolidine ring substituted with hydroxy and propylamino groups.
Méthodes De Préparation
The synthesis of tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-(propylamino)pyrrolidine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like column chromatography.
Analyse Des Réactions Chimiques
tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Dess-Martin periodinane.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and amino groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate: This compound has a similar structure but with a methyl group instead of a propyl group.
tert-Butyl 3-hydroxy-4-(aminomethyl)pyrrolidine-1-carboxylate: This compound features an aminomethyl group instead of a propylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H24N2O3 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
tert-butyl 3-hydroxy-4-(propylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-6-13-9-7-14(8-10(9)15)11(16)17-12(2,3)4/h9-10,13,15H,5-8H2,1-4H3 |
Clé InChI |
UQGVXNABKACSFU-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1CN(CC1O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


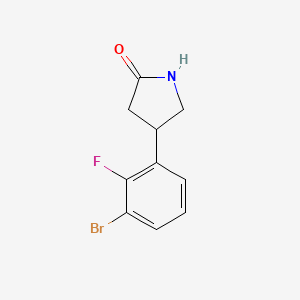

![N-[(3-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13175980.png)
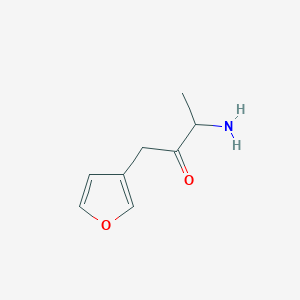
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate](/img/structure/B13175996.png)
![Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13176001.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13176009.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL](/img/structure/B13176010.png)
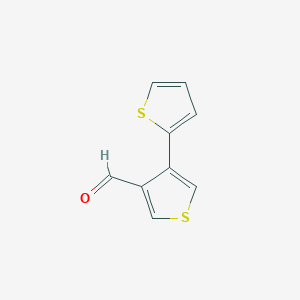

![3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol](/img/structure/B13176028.png)


